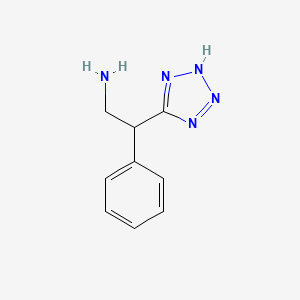

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Description

2-Phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a bifunctional compound featuring a phenyl group and a tetrazole ring attached to the same carbon atom of an ethanamine backbone. This structural duality makes it a versatile scaffold in medicinal chemistry, particularly for targeting receptors or enzymes where both polar and hydrophobic interactions are critical .

Propriétés

IUPAC Name |

2-phenyl-2-(2H-tetrazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-6-8(9-11-13-14-12-9)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEBHHPDCIMWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the formation of the tetrazole ring followed by the introduction of the phenyl and ethanamine groups. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. The reaction conditions often require the use of a catalyst and can be carried out under reflux conditions in a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's pharmacological potential has been a focal point in medicinal chemistry. Research indicates that derivatives of tetrazole compounds exhibit various bioactivities:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. For instance, the tetrazole ring can interact with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death.

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory properties of tetrazole-containing compounds. These compounds may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation.

Materials Science

In materials science, 2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can serve as a precursor for synthesizing novel materials:

- Polymeric Materials : The incorporation of tetrazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing tetrazole units exhibit improved fire resistance and mechanical strength.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well:

- Pesticide Development : Tetrazole derivatives have been investigated for their efficacy as pesticides. Their ability to interact with specific biochemical pathways in pests can lead to effective pest management solutions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various tetrazole derivatives. Among them, 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine exhibited promising activity against Gram-positive bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis through inhibition of key enzymes.

Case Study 2: Material Properties

Research conducted on polymers incorporating tetrazole units showed that these materials exhibited enhanced thermal stability compared to traditional polymers. The study indicated that the presence of the tetrazole group improved the material's resistance to thermal degradation under high-temperature conditions.

Mécanisme D'action

The mechanism of action of 2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of other biologically active molecules. This interaction can influence various biological pathways, leading to the observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Tetrazole-Ethanamine Derivatives

- 1-[4-(2H-1,2,3,4-Tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride This compound positions the tetrazole on a para-substituted phenyl ring connected to the ethanamine backbone. Pharmacologically, this derivative may exhibit distinct binding kinetics due to its extended structure .

(1S/R)-1-(1H-1,2,3,4-Tetrazol-5-yl)ethan-1-amine

A simpler analog lacking the phenyl group, this compound highlights the role of stereochemistry (S/R configuration) in biological activity. The absence of the phenyl group reduces lipophilicity, likely diminishing membrane permeability compared to the target compound .- 2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Here, the phenyl group is directly attached to the tetrazole ring rather than the ethanamine carbon.

Tetrazole-Containing Pharmaceuticals

- Olmesartan Medoxomil and Valsartan

These angiotensin II receptor blockers (ARBs) incorporate tetrazole rings critical for binding to the angiotensin receptor. The target compound shares the tetrazole motif but lacks the imidazole carboxylate and hydrophobic substituents necessary for ARB activity. However, its ethanamine backbone may serve as a precursor for similar pharmacophores .

Heterocyclic Amines with Varied Scaffolds

- The methoxy group enhances solubility, a feature absent in the target compound .

- 3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine This triazole derivative demonstrates how nitrogen positioning in the heterocycle affects electronic properties.

Pharmacological and Physicochemical Properties

Physicochemical Comparison

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | pKa (Tetrazole NH) |

|---|---|---|---|---|

| Target Compound | 231.27 | 1.8 | ~2.5 (pH 7.4) | ~4.9 |

| (1S/R)-1-(1H-Tetrazol-5-yl)ethan-1-amine | 114.11 | -0.3 | >10 (pH 7.4) | ~4.9 |

| Olmesartan Medoxomil | 558.59 | 3.5 | <0.1 (pH 7.4) | ~5.1 |

*Estimated using fragment-based methods.

The target compound’s moderate LogP (1.8) balances lipophilicity and solubility, making it more membrane-permeable than polar analogs like (1S/R)-1-(1H-tetrazol-5-yl)ethan-1-amine but less than highly lipophilic drugs like Olmesartan .

Activité Biologique

2-Phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring enhances its pharmacological properties, making it a subject of various studies aimed at elucidating its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 216.24 g/mol

The tetrazole moiety is known for its stability and ability to engage in diverse chemical reactions, which can be leveraged in biological contexts.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study evaluating various tetrazole derivatives showed that certain compounds demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine | Staphylococcus aureus | 32 |

| 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine | Escherichia coli | 64 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of tetrazole derivatives has been explored in the context of neurodegenerative diseases. In vitro studies have shown that 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 value for AChE inhibition was found to be approximately 15 µM, indicating moderate inhibitory activity compared to standard drugs .

Anticancer Properties

Recent investigations into the anticancer properties of tetrazole-containing compounds have revealed promising results. For instance, derivatives similar to 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine exhibited cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives had IC50 values below 20 µM against colon cancer cells (HCT116), suggesting potential for further development in oncology .

The biological activity of 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.

- Antimicrobial Mechanism : The interaction of the tetrazole ring with bacterial cell membranes may disrupt cellular integrity, leading to antimicrobial activity.

- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.

Study on AChE Inhibition

A recent study focused on synthesizing and evaluating the biological activity of various tetrazole derivatives, including 2-phenyl-2-(2H-tetrazol-5-yl)ethan-1-amine. The results highlighted that modifications to the phenyl group could enhance AChE inhibition, suggesting a structure–activity relationship that warrants further exploration .

Antimicrobial Evaluation

In another investigation, a series of tetrazole derivatives were screened for antimicrobial activity against clinical isolates. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.